molecular formula C14H9NO2 B11708552 2-(2-Pyridyl)-1,3-indandione CAS No. 42504-43-8

2-(2-Pyridyl)-1,3-indandione

Cat. No.: B11708552
CAS No.: 42504-43-8
M. Wt: 223.23 g/mol
InChI Key: CFFKWZMLWPANQE-UHFFFAOYSA-N
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Description

2-(2-Pyridyl)-1,3-indandione, also known as 2-(2-pyridinyl)-1H-indene-1,3(2H)-dione, is an organic compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol . This compound serves as a valuable ligand in coordination chemistry, readily forming complexes with various metal ions. Research has demonstrated its specific application in forming a complex with zinc(II), where two ligand molecules coordinate to the metal center along with a molecule of dimethyl sulfoxide (DMSO) . A key feature of this compound is its ability to form defined supramolecular structures, such as dimers, which can further associate into more complex architectures like chains and layers through weak intermolecular interactions . This property makes it a compound of interest in the study of crystal engineering and materials science. The compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheet and employ appropriate personal protective equipment, including gloves and eye protection, before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42504-43-8

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

2-pyridin-2-ylindene-1,3-dione

InChI

InChI=1S/C14H9NO2/c16-13-9-5-1-2-6-10(9)14(17)12(13)11-7-3-4-8-15-11/h1-8,12H

InChI Key

CFFKWZMLWPANQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=CC=N3

solubility

14.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Pyridyl 1,3 Indandione and Its Derivatives

Condensation Reactions in the Synthesis of 2-Substituted 1,3-Indandiones

Condensation reactions, particularly the Knoevenagel condensation, represent a cornerstone for the synthesis of 2-substituted 1,3-indandiones. This approach involves the reaction of 1,3-indandione (B147059) with an appropriate aldehyde or ketone, leading to the formation of a new carbon-carbon double bond.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a widely employed method for synthesizing 2-arylidene-1,3-indandiones. acs.orgnih.gov This reaction typically involves the base-catalyzed condensation of 1,3-indandione with an aromatic aldehyde. acs.org The presence of two ketone groups flanking the methylene (B1212753) group in 1,3-indandione makes it a particularly reactive substrate for this type of transformation. nih.gov The reaction can be carried out under various conditions, often using a catalytic amount of a base like piperidine (B6355638) in a suitable solvent such as ethanol (B145695). nih.gov Research has demonstrated that Knoevenagel reactions involving 1,3-indandione can achieve high yields, often exceeding 70%. nih.gov

For the specific synthesis of 2-(2-pyridyl)-1,3-indandione (B11708567), this would involve the condensation of 1,3-indandione with pyridine-2-carboxaldehyde. The reaction proceeds through the formation of an enolate from 1,3-indandione, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the desired this compound.

Role of Catalysts and Solvents in Reaction Efficiency and Selectivity

The choice of catalyst and solvent plays a pivotal role in the efficiency and selectivity of the Knoevenagel condensation for synthesizing 2-substituted 1,3-indandiones. A variety of catalysts have been explored to improve reaction rates and yields while minimizing side reactions. Traditional methods have utilized bases like piperidine and sodium hydroxide (B78521) in organic solvents. acs.org

More recent advancements have focused on the use of more efficient and environmentally benign catalysts. For instance, lanthanide triflates, such as ytterbium triflate (Yb(OTf)₃), have been shown to be highly effective catalysts for the Hantzsch condensation, a related multi-component reaction involving 1,3-indandione. scispace.com Studies have shown that using 5 mol% of Yb(OTf)₃ in ethanol at room temperature can significantly improve the yield of the desired product. scispace.com The choice of solvent is also critical, with polar solvents like ethanol and acetonitrile (B52724) generally providing better results due to the enhanced solubility of the catalyst and reactants. scispace.com

The development of task-specific ionic liquids (ILs) represents another significant step forward. 2-Hydroxyethylammonium formate (B1220265) (2-HEAF) has been successfully employed as both a catalyst and a reaction medium for the synthesis of 2-arylidene-1,3-indandiones. acs.orgnih.gov This method offers high yields in very short reaction times at room temperature under solvent-free conditions. acs.orgnih.gov The proposed mechanism suggests that the ionic liquid facilitates the reaction by activating the carbonyl group of the aldehyde. acs.org

Catalyst/Solvent SystemConditionsYieldReference
Piperidine/EthanolReflux>70% nih.gov
Yb(OTf)₃/EthanolRoom Temperature95% scispace.com
2-HEAFRoom Temperature, Solvent-FreeHigh acs.orgnih.gov
MgO or Silica (B1680970) GelGrinding, Solvent-Free- acs.org
WaterAmbient Temperature, Catalyst-FreeHigh researchgate.net

Green Chemistry Principles in the Synthesis of 2-Arylidene-1,3-indandiones

The application of green chemistry principles to the synthesis of 2-arylidene-1,3-indandiones has gained considerable attention, aiming to develop more sustainable and environmentally friendly methods. nih.govnih.gov Key aspects of this approach include the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions.

One notable green methodology is the use of water as a solvent. researchgate.net The Knoevenagel condensation of 1,3-indandione with aromatic aldehydes has been successfully carried out in water at ambient temperature without the need for any catalyst, resulting in high yields. researchgate.net This procedure is simple, efficient, and environmentally benign. researchgate.net

Solvent-free synthesis under grinding conditions, using catalysts like magnesium oxide (MgO) or silica gel, is another eco-friendly alternative. acs.org This method is simple, efficient, and avoids the use of hazardous solvents. acs.org

The use of task-specific ionic liquids, such as 2-hydroxyethylammonium formate (2-HEAF), also aligns with green chemistry principles. acs.orgnih.gov These reactions are fast, high-yielding, and occur at room temperature without the need for traditional organic solvents. acs.orgnih.gov The ionic liquid can often be recovered and reused, further enhancing the green credentials of the process. researchgate.net

Synthesis via Functional Group Interconversions on the Indandione Core

Functional group interconversion (FGI) provides an alternative and versatile strategy for the synthesis of this compound and its derivatives. wikipedia.orgic.ac.uk This approach involves modifying a pre-existing 1,3-indandione core by introducing or altering functional groups at the C-2 position.

Introduction of Pyridyl Moiety at the C-2 Position

The introduction of a pyridyl group at the C-2 position of the 1,3-indandione scaffold can be achieved through various synthetic routes. One common method involves the reaction of 1,3-indandione with a pyridine-containing electrophile. For instance, a reaction with a pyridyl halide in the presence of a suitable base could lead to the desired product.

Another approach involves the reaction of 1,3-indandione with pyridine (B92270) derivatives under specific conditions. For example, reactions with carbon nucleophiles like 1,3-indandione have been used in the synthesis of various pyridine derivatives. bohrium.com A three-component reaction of 1,3-indandione with isatin (B1672199) derivatives and N-phenacyl pyridinium (B92312) bromide salts in the presence of triethylamine (B128534) has been reported to yield quinolone derivatives bearing a 1,3-indandione moiety. researchgate.net

Derivatization from 2-Diazo-1,3-indanedione Precursors

2-Diazo-1,3-indanedione is a valuable and versatile precursor for the synthesis of various 2-substituted 1,3-indandiones. rsc.orgdntb.gov.ua This diazo compound can be synthesized from 1,3-indandione and serves as a source of a carbene or carbenoid intermediate upon decomposition, often catalyzed by transition metals like rhodium. rsc.orgsnnu.edu.cn

The rhodium(III)-catalyzed reaction of 2-diazo-1,3-indandiones with various substrates allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-2 position. For example, Rh(III)-catalyzed tandem C-H activation/annulation of arylhydrazines with 2-diazo-1,3-indandiones has been used to synthesize tetracyclic indeno[1,2-b]indoles. rsc.org Similarly, rhodium(III)-catalyzed cascade C-H bond activation/C-N bond formation of N-aryl amidines with cyclic 2-diazo-1,3-diketones has been developed for the preparation of 1-aminoisoquinoline (B73089) scaffolds. rsc.org Although direct synthesis of this compound from the diazo precursor and pyridine is not explicitly detailed in the provided context, the reactivity of the diazo compound suggests that a transition-metal-catalyzed carbene insertion into a C-H bond of pyridine could be a plausible, albeit challenging, synthetic route.

PrecursorReagentProduct TypeReference
2-Diazo-1,3-indanedioneArylhydrazineTetracyclic indeno[1,2-b]indoles rsc.org
2-Diazo-1,3-diketoneN-aryl amidine1-Aminoisoquinoline scaffolds rsc.org

Regioselective Functionalization of 2-Acyl-1,3-indandiones

The 1,3-indandione core possesses multiple reactive sites, including the C2-methylene group, the two carbonyl groups, and the fused aromatic ring, making regioselectivity a critical challenge in its functionalization. researchgate.net For 2-acyl-1,3-indandiones, which exist in an enolic form, functionalization can be directed to specific positions through careful selection of reagents and reaction conditions.

Recent strategies have focused on divergent cyclization pathways starting from common precursors. For instance, Michael adducts prepared from the reaction of 2-arylidene-1,3-indandiones and β-keto enamines can be selectively cyclized. acs.orgnih.gov Treatment of these precursors with copper(II) acetate (B1210297) promotes C-C bond formation to yield 1,3-indandione-fused spirocyclopentenes. acs.orgnih.gov In contrast, using N-iodosuccinimide (NIS) as the reagent directs the reaction toward C-N bond formation, producing diastereoselective spiropyrrolidine derivatives. acs.orgnih.gov Both pathways exhibit high chemoselectivity and functional group tolerance, affording products in good to excellent yields. nih.gov

Another approach involves the phosphine-catalyzed [3+2] cyclization of 2-arylidene-1,3-indandiones with allenoates. rsc.orgrsc.org This reaction can yield different regioisomers depending on the substitution pattern of the allenoate. The reaction between 2-arylidene-1,3-indandione and ethyl 2,3-butadienoate, catalyzed by triphenylphosphine, has been shown to produce both γ-addition and α-addition spirocyclopentene adducts, with the γ-adduct being the major product. rsc.org The regioselectivity of this annulation reaction can be controlled to achieve high chemical yields (up to 99%) and moderate to good regioselectivity (up to 5:1). rsc.org

Factors influencing regioselectivity include electronic effects and steric hindrance. For example, in the functionalization of 5-alkoxy-1H-indene-1,3-diones, the mesomeric effect of the alkoxy group can activate one of the two ketone groups selectively. mdpi.com Similarly, bulky substituents can sterically hinder one reactive site, thereby directing incoming reagents to another. mdpi.com

Table 1: Examples of Regioselective Functionalization of 1,3-Indandione Derivatives
ReactantsReagent/CatalystProduct TypeKey OutcomeReference
2-Arylidene-1,3-indandione + β-keto enamine (Michael Adduct)Cu(OAc)₂SpirocyclopenteneSelective C-C bond formation acs.orgnih.gov
2-Arylidene-1,3-indandione + β-keto enamine (Michael Adduct)N-Iodosuccinimide (NIS)SpiropyrrolidineSelective C-N bond formation acs.orgnih.gov
2-Arylidene-1,3-indandione + Ethyl 2,3-butadienoateTriphenylphosphine (PPh₃)Spirocyclopentene (γ- and α-adducts)Regioselective [3+2] cyclization, major γ-adduct formation rsc.orgrsc.org
5-Alkoxy-1H-indene-1,3-dioneVarious electrophilesMono-functionalized ketoneElectronic effects of alkoxy group direct regioselectivity mdpi.com

Multi-Component and Domino Reactions Leading to Complex this compound Architectures

Multi-component reactions (MCRs) and domino (or cascade) reactions are powerful strategies in modern organic synthesis, enabling the construction of complex molecules from three or more simple starting materials in a single pot. tandfonline.comresearchgate.net These reactions are highly atom-economical and efficient, often proceeding with high selectivity. The 1,3-indandione scaffold is a versatile building block in such reactions for creating diverse heterocyclic and spirocyclic structures, including those incorporating pyridyl moieties. researchgate.net

A notable example is the three-component condensation reaction of isatins, 1,3-indandione, and aromatic amines (which can include aminopyridines) to synthesize spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-trione derivatives. tandfonline.com This reaction can be effectively catalyzed by a zinc terephthalate (B1205515) metal-organic framework (Zn(BDC)MOF) under solvent-free conditions at 80°C, yielding the desired complex products in excellent yields with short reaction times. tandfonline.com The catalyst's reusability further enhances the green credentials of this protocol. tandfonline.com

Domino reactions initiated by 1,3-indandione derivatives are also prevalent. For instance, a triethylamine-promoted domino reaction involving three molecules of 1,3-indandione with various dienophiles can produce polycyclic triindanone-fused spiro[bicyclo[2.2.2]octane] derivatives. researchgate.net This process involves the in situ generation of an active cyclic diene from the base-promoted cyclotrimerization of 1,3-indandione, followed by a Diels-Alder reaction. researchgate.net

Organocatalysis has emerged as a key technology for these complex transformations. An efficient Michael-Michael-aldol domino reaction between 2-arylideneindane-1,3-diones and α,β-unsaturated aldehydes, catalyzed by a diphenylprolinol silyl (B83357) ether, yields dispirocyclohexanes with high stereoselectivity. unimi.it Similarly, MCRs involving 1,3-indandione, aldehydes, and malononitrile (B47326) or its derivatives are widely used to construct fused pyridine rings, such as indeno[1,2-b]pyridines. deepdyve.com

Table 2: Multi-Component and Domino Reactions Involving 1,3-Indandione
Reaction TypeComponentsCatalyst/ConditionsProduct ArchitectureReference
Three-Component CondensationIsatin, 1,3-Indandione (2 equiv.), Aromatic AmineZn(BDC) MOF, 80°C, solvent-freeSpiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-trione tandfonline.com
Domino Reaction1,3-Indandione (3 equiv.), 3-MethyleneoxindoleTriethylamine, refluxing ethanolSpiro[bicyclo[2.2.2]octane-2,3′-indoline] researchgate.net
Domino (Michael-Michael-Aldol)2-Arylideneindane-1,3-dione (2 equiv.), α,β-Unsaturated Aldehydeα,α-l-diphenylprolinol trimethylsilyl (B98337) ether / DABCODispirocyclohexane unimi.it
Three-Component ReactionAldehyde, 1,3-Indandione, MalononitrileVarious catalysts (e.g., CAN, silica chloride)Indeno[1,2-b]pyridine deepdyve.com

Synthetic Routes to Dipyridylindane-1,3-dione Dimers and Polymeric Structures

The synthesis of dimeric and polymeric structures based on the this compound framework is driven by their potential applications in supramolecular chemistry and materials science, where ordered assemblies can give rise to unique properties. sci-hub.seresearchgate.net

A successful route to synthesizing 2,2'-dipyridylindane-1,3-dione dimers involves a two-step process. sci-hub.se First, a monomer, such as 2-(4-pyridyl)-1,3-indandione, is prepared via the condensation of diethyl phthalate (B1215562) with an appropriate methylpyridine (e.g., 4-picoline) in the presence of a strong base like potassium tert-butoxide (t-BuOK). sci-hub.se The subsequent and crucial step is the oxidative homocoupling of the sodium enolate of the monomer. sci-hub.se This is typically achieved using an oxidant like iodobenzene (B50100) diacetate (PhI(OAc)₂) in a solvent such as methanol, which yields the desired C-C coupled dimer. sci-hub.se

This methodology has been used to create a series of dimers with varying substituents and different orientations of the pyridine rings (e.g., 2-pyridyl, 3-pyridyl, and 4-pyridyl analogues). sci-hub.seresearchgate.net Crystal structure analysis of these dimers has revealed that the geometry around the pyridine nitrogen atom significantly influences the solid-state packing. sci-hub.seresearchgate.net Specifically, the 2,2'-di(4-pyridyl)indane-1,3-dione dimer can form two distinct crystalline polymorphs: a tightly packed "Closed" form and a "Open" form containing a 1D-channel capable of hosting solvent molecules. sci-hub.seresearchgate.net The selective formation of these forms can be controlled by the crystallization solvent system. sci-hub.se The presence of the nitrogen atom at the γ-position of the pyridine ring was found to be essential for the formation of the channel-containing open structure. sci-hub.se

While the synthesis of discrete, long-chain polymers of this compound is not yet widely reported, the controlled formation of these ordered, one-dimensional supramolecular structures through non-covalent interactions in the dimer crystals represents a significant step toward the rational design of extended polymeric materials. sci-hub.seresearchgate.net

Table 3: Synthesis of Dipyridylindane-1,3-dione Dimers
Monomer PrecursorKey ReagentsProductKey FindingReference
2-(4-Pyridyl)-1,3-indandione1. t-BuOK (to form enolate) 2. PhI(OAc)₂ (oxidative coupling)2,2'-di(4-pyridyl)indane-1,3-dione dimerForms "Open" and "Closed" crystal polymorphs sci-hub.seresearchgate.net
2-(3-Chloro-4-pyridyl)-1,3-indandione1. t-BuOK 2. PhI(OAc)₂2,2'-di(3-chloro-4-pyridyl)indane-1,3-dione dimerIntroduction of Cl atom did not markedly affect the formation of the "Open" form sci-hub.se
This compound1. t-BuOK 2. PhI(OAc)₂2,2'-di(2-pyridyl)indane-1,3-dione dimerDid not form the "Open" channel structure, highlighting positional importance of N atom sci-hub.se

Molecular Structure, Conformation, and Tautomerism of 2 2 Pyridyl 1,3 Indandione

Spectroscopic Characterization for Structural Elucidation

A combination of spectroscopic techniques provides definitive evidence for the predominant molecular structure of 2-(2-pyridyl)-1,3-indandione (B11708567) and its derivatives. These methods confirm the existence of the enol form stabilized by a strong internal hydrogen bond.

In the ¹H NMR spectrum, a key indicator of the chelated enol structure is a signal for the enolic proton at a significantly downfield chemical shift, typically above 10 ppm, due to its involvement in the strong intramolecular hydrogen bond. The protons on the pyridine (B92270) and benzene (B151609) rings are expected to appear in the aromatic region, generally between 7.0 and 8.5 ppm. chemicalbook.com

In the ¹³C NMR spectrum, the carbonyl carbons (C=O) of the indandione moiety are characteristically found at the low-field end, often in the 190-200 ppm range. mdpi.comlibretexts.org The carbons of the aromatic and pyridine rings, along with the enolic double bond carbons, would produce signals in the 110-160 ppm region. libretexts.org The assignment of quaternary carbons can be confirmed using experiments like DEPT-135. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for the Enol Tautomer of this compound

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Rationale / Comments
Enolic Proton (OH)> 10-Deshielded due to strong intramolecular H-bond with pyridine N. josai.ac.jp
Aromatic Protons (Indandione & Pyridine)7.0 - 8.5120 - 150Typical range for benzene and pyridine ring protons. chemicalbook.com
Carbonyl Carbons (C=O)-190 - 200Characteristic low-field shift for ketone carbons. mdpi.comlibretexts.org
Enolic Carbons (C=C-OH)-~110 and ~160Represents the double bond of the enol form.
Other Aromatic Carbons-120 - 145Includes carbons of the fused benzene ring. mdpi.com

FT-IR spectroscopy provides further confirmation of the enol structure through the identification of characteristic vibrational bands. The spectrum of the chelated enol form is distinct from that of the hypothetical diketo form. A crucial feature is the absence of a sharp O-H stretching band around 3300 cm⁻¹; instead, a very broad absorption is expected at lower frequencies (e.g., 2500-3200 cm⁻¹) due to the strong intramolecular hydrogen bonding.

The carbonyl (C=O) stretching region is also informative. Instead of a single, intense band expected for a symmetric diketone, two bands or a broadened band may appear in the 1670-1710 cm⁻¹ range, corresponding to the free and hydrogen-bonded carbonyl groups in the enol tautomer. nih.govrsc.org Additionally, a band corresponding to the enolic C=C double bond stretch is typically observed around 1610-1620 cm⁻¹. nih.gov

Table 2: Expected FT-IR Vibrational Frequencies for the Enol Tautomer of this compound

Vibrational Mode Expected Frequency (cm⁻¹) Description
O-H Stretch2500 - 3200 (broad)Intramolecularly hydrogen-bonded hydroxyl group.
C-H Stretch (Aromatic)~3050 - 3100Stretching of C-H bonds on the pyridine and benzene rings.
C=O Stretch~1670 - 1710Carbonyl groups of the indandione moiety. nih.gov
C=C Stretch (Enol & Aromatic)~1580 - 1620Stretching of the enolic double bond and aromatic rings. nih.gov
C-O Stretch~1200 - 1300Stretching of the enolic carbon-oxygen single bond.

Mass spectrometry (MS) provides information about the molecule's mass and its fragmentation pattern under ionization, which helps in structural confirmation. For this compound (molecular formula C₁₄H₉NO₂, molecular weight 223.23 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 223, consistent with the Nitrogen Rule for a molecule containing a single nitrogen atom. miamioh.edu

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. libretexts.org A common and logical fragmentation pathway for carbonyl compounds is the loss of a neutral carbon monoxide (CO) molecule (28 Da). libretexts.orgsavemyexams.com

M⁺˙ (m/z = 223) : The molecular ion, which is often stable and abundant in compounds with aromatic systems. researchgate.net

Loss of CO : The initial molecular ion can lose a CO molecule from the indandione ring to form a fragment ion at m/z = 195. This is a characteristic fragmentation for related indandione derivatives. researchgate.netresearchgate.net

Further Fragmentation : The fragment at m/z 195 could undergo further fragmentation, such as the loss of a second CO molecule or cleavage to separate the pyridyl and indenone ring systems. The pyridyl cation itself would appear at m/z = 78.

Vibrational Spectroscopy (FT-IR)

Investigation of Tautomeric Equilibria and Forms

The chemistry of this compound is dominated by its existence in a dynamic equilibrium between different tautomeric forms. The position of this equilibrium is highly sensitive to the molecular structure and the surrounding environment.

Experimental evidence overwhelmingly shows that this compound exists almost exclusively in a chelated enol form in both the solid state and in various solvents. josai.ac.jpresearchgate.net This contrasts with simpler 1,3-dicarbonyls that may have significant populations of the keto form. The remarkable stability of the enol tautomer is attributed to the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the basic nitrogen atom of the 2-pyridyl substituent. josai.ac.jpresearchgate.net

This hydrogen bond creates a stable six-membered pseudo-ring, which significantly lowers the energy of the enol form relative to the diketo form. Spectroscopic studies confirm this arrangement; for instance, NMR data show a single tautomeric species in solution, corresponding to the enol form. josai.ac.jp The influence of solvent polarity on the tautomeric equilibrium, a factor in many β-dicarbonyl systems, is less pronounced in this case due to the strength of the intramolecular hydrogen bond. researchgate.net

The stable, hydrogen-bonded enol ground state of this compound is the precursor to a photochemically dynamic process known as Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netnih.gov This phenomenon is responsible for the compound's characteristic strong fluorescence. researchgate.net

The ESIPT mechanism is a four-level photochemical cycle:

Excitation : Upon absorption of UV light, the ground-state enol (E) is promoted to its first excited singlet state (E*).

Proton Transfer : In the excited state, the acidity of the enolic proton and the basicity of the pyridine nitrogen increase dramatically. This facilitates an ultrafast, often barrierless, transfer of the proton from the hydroxyl group to the pyridine nitrogen. researchgate.net This transfer occurs on a femtosecond timescale (~100-200 fs) and results in the formation of an excited keto-like tautomer or zwitterion (K*). researchgate.netrsc.org

Fluorescence : The excited tautomer (K) relaxes to its ground state (K) by emitting a photon of light (fluorescence). Because the K state is significantly lower in energy than the E* state, the emitted light has a much lower energy (longer wavelength) than the absorbed light. This results in an unusually large Stokes shift, a key feature of ESIPT molecules. researchgate.net

Reverse Proton Transfer : Once in the ground state (K), the tautomer is unstable relative to the enol form. It rapidly undergoes a reverse proton transfer to regenerate the original, stable ground-state enol (E), completing the cycle.

The entire process allows the molecule to efficiently dissipate the absorbed UV energy as light, which contributes to the photostability of related compounds. researchgate.net The dynamics of this process in analogous systems like 2-acetylindan-1,3-dione have been studied in detail, showing the proton transfer occurs in approximately 160 fs, followed by vibrational relaxation (~10 ps) and subsequent decay to the ground state. researchgate.net

Solvent Effects on Tautomeric Preferences

The tautomeric equilibrium of 1,3-indandione (B147059) derivatives, including those with pyridyl substituents, is significantly influenced by the surrounding solvent environment. The ability of a solvent to stabilize or destabilize different tautomers depends on its polarity and its capacity for specific interactions, such as forming intermolecular hydrogen bonds. mdpi.com For instance, derivatives like 2-acyl-1,3-indandiones exhibit solvent-dependent tautomerism, which has implications for their application as metal ion extractants rather than as optical sensors.

The investigation of tautomeric preferences is commonly conducted by measuring the compound's absorption spectra in a variety of solvents. mdpi.com Changes in the spectra often indicate a shift in the tautomeric equilibrium, revealing which forms are favored in different chemical environments. mdpi.com While 2-acyl-1,3-indandiones predominantly exist in the exocyclic enolic form, stabilized by intramolecular hydrogen bonding, the presence of different solvents can alter this preference. researchgate.net The solvent can act as a continuous medium that stabilizes individual tautomers based on their polarity (implicit solvation), or it can engage in direct, specific interactions, forming solute-solvent complexes that shift the equilibrium (explicit solvation). mdpi.com Theoretical studies using external electric fields (EEF) have been employed to mimic the implicit solvent effect, demonstrating that the polarity of the environment can be a tool to control the tautomeric state of a system. mdpi.com

Solid-State Structures and Crystal Engineering

The arrangement of molecules in the solid state is fundamental to determining the material's properties. Crystal engineering focuses on understanding and controlling these arrangements through non-covalent interactions to design solids with desired functions.

Single-Crystal X-ray Diffraction Analysis of this compound and Derivatives

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for the precise determination of molecular structures, including bond lengths, angles, and the three-dimensional arrangement of atoms in a crystal lattice. uhu-ciqso.esub.edu

The crystal structure of this compound (referred to as HL in some literature, with the chemical formula C₁₄H₉NO₂) has been determined, providing critical insights into its solid-state conformation. researchgate.netdntb.gov.ua Analysis reveals that the five-membered ring of the indandione core typically adopts a nearly planar or a slightly bent, envelope-like conformation. researchgate.net The crystal structure of a zinc complex with this ligand, ZnL₂(Dmso), has also been elucidated, allowing for a comparative analysis of the ligand's structure in its free and complexed forms. researchgate.net In this complex, two deprotonated ligands (L⁻) coordinate to the central zinc atom in a bidentate-cyclic mode via their oxygen atoms. researchgate.net

Table 1: Selected Crystallographic Data for a Derivative Complex This table presents data for a related Zinc(II) complex of 2-(diphenylacetyl)indandione-1,3, illustrating typical parameters obtained from SC-XRD analysis. researchgate.net

ParameterValue
Complex [Zn(DMSO)₂L₂] · CHCl₃
Crystal System Triclinic
Space Group P-1
a (Å) 10.422(1)
b (Å) 11.929(1)
c (Å) 20.429(1)
α (°) 73.616(1)
β (°) 85.095(1)
γ (°) 77.586(1)
Z 2
Data sourced from a study on a Zinc(II) complex of 2-(diphenylacetyl)indandione-1,3 (HL). researchgate.net

Analysis of Intra- and Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Halogen Bonding)

The crystal packing of this compound and its derivatives is governed by a network of intra- and intermolecular interactions. khanacademy.orglibretexts.org These non-covalent forces, including hydrogen bonds, π-stacking, and halogen bonds, are crucial in stabilizing the crystal lattice. khanacademy.orggexinonline.com

Hydrogen Bonding: In the solid state, molecules often form supramolecular dimers. researchgate.net These dimers can then assemble into more complex structures like chains and layers through weaker secondary interactions. researchgate.net For derivatives, strong intramolecular hydrogen bonds are frequently observed. josai.ac.jpresearchgate.net For example, in the condensation product of this compound with p-toluidine, the hydrogen of the enamine NH group forms an intramolecular hydrogen bond with the nitrogen atom of the pyridine ring. josai.ac.jp In other pyridyl-containing systems, N···H–C hydrogen bonds are a principal factor in determining the crystal packing. mdpi.com

π-Stacking: Aromatic rings in adjacent molecules often engage in π-stacking interactions. In crystals of related indandione derivatives, π–π stacking of the indandione fragments is a key packing feature, with observed interplanar distances ranging from 3.50 to 3.65 Å. researchgate.net The introduction of pyridyl substituents can facilitate face-to-face π-stacking, contributing to the formation of layered packing arrangements. mdpi.com

Halogen Bonding: Although not specifically detailed for this compound in the provided search results, halogen bonding is a significant directional interaction in crystal engineering. In related structures, interactions such as Br···O=C have been observed to stabilize molecular conformations. researchgate.net

Polymorphism and Crystal Packing Control in Pyridine-Substituted Indandiones

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science, as different polymorphs can have distinct physical and chemical properties. gexinonline.com The specific arrangement of molecules in the crystal lattice, or crystal packing, can be influenced by subtle changes in the molecular structure, such as the introduction of substituents. rsc.org

The substitution of a pyridine ring onto a molecular scaffold is a known strategy for controlling crystal packing and accessing different polymorphs. rsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, directing the assembly of molecules in the solid state. mdpi.com For example, studies on other pyridyl-substituted aromatic systems have shown that changing substituents on an attached phenyl ring can alter the dominant intermolecular interactions, shifting from herringbone assemblies to layered structures driven by a combination of π-stacking and N···H–C hydrogen bonding. mdpi.com

In the context of indandiones, different substitution patterns can lead to various packing motifs. The presence of multiple crystalline forms has been identified in related compounds like difenacin, which exists in at least three polymorphic forms with different numbers of molecules in the asymmetric unit. researchgate.net This highlights the potential for polymorphism in the broader class of indandione derivatives, where control over crystallization conditions and molecular design could yield polymorphs of this compound with tailored properties. gexinonline.com

Electronic Structure and Photophysical Phenomena of 2 2 Pyridyl 1,3 Indandione Systems

Absorption and Emission Spectroscopy

The interaction of 2-(2-Pyridyl)-1,3-indandione (B11708567) systems with light is characterized by distinct absorption and emission profiles, governed by their underlying electronic structure.

UV-Vis Absorption Characteristics and Electronic Transitions

The electronic absorption spectra of this compound and its derivatives are dominated by strong absorption bands in the UV and visible regions. These absorptions are primarily attributed to π→π* electronic transitions within the conjugated system. uzh.chresearchgate.net In molecules structured as donor-π-acceptor (D-π-A) systems, these transitions often have a significant intramolecular charge transfer (ICT) character. oup.comnih.gov

The indandione moiety typically functions as a potent electron acceptor. mdpi.com When conjugated with an electron-donating group (like a substituted pyridine (B92270) ring), the resulting molecule exhibits absorption bands at longer wavelengths, corresponding to the energy required to move an electron from a high-energy occupied molecular orbital (HOMO), often localized on the donor, to a low-energy unoccupied molecular orbital (LUMO), localized on the acceptor. nih.gov

For instance, studies on related 1,3-indandione (B147059) derivatives demonstrate absorption peaks in the visible spectrum. A derivative featuring a triphenylamine (B166846) donor (INB3) shows an absorption maximum at 492 nm, while one with a terthiophene donor (INT3) has a red-shifted peak at 504 nm in DMSO solution. nih.gov This shift indicates a smaller energy gap for INT3. nih.gov Similarly, aluminum complexes with 2-acyl-1,3-indandione ligands display broad absorption bands around 230, 257, and 285 nm, assigned to the π→π* transitions of the ligands. researchgate.net The specific wavelength of maximum absorption (λ_max) can be tuned by modifying the electron-donating and accepting strengths of the constituent parts of the molecule.

Table 1: UV-Vis Absorption Data for Selected 1,3-Indandione Derivatives

Compound Donor Group Acceptor Group Solvent Absorption Max (λ_max)
INB3 Triphenylamine 1,3-Indandione DMSO 492 nm nih.gov
INT3 Terthiophene 1,3-Indandione DMSO 504 nm nih.gov
2g 4-dimethyl-amino-cinnamaldehyde 1,3-Indandione - 535 nm chemmethod.comchemmethod.com
2c - - - 542 nm chemmethod.comchemmethod.com
2f - - - 547 nm chemmethod.comchemmethod.com

Fluorescence Properties: Quantum Yields and Stokes Shifts

Upon absorption of light, excited this compound systems can relax by emitting a photon, a process known as fluorescence. Generally, indandione derivatives are characterized by weak fluorescence but exhibit moderate to large Stokes shifts. researchgate.net The Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima, is a crucial parameter for applications in fluorescence imaging and sensing. chemmethod.comnih.gov

The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is often low for these compounds. chemmethod.comsci-hub.se This can be attributed to the high flexibility of the molecules in the excited state, where vibrations and rotations around single bonds provide non-radiative pathways for the molecule to return to the ground state. sci-hub.se

However, the emission wavelengths and Stokes shifts are significant. For example, a series of donor-acceptor molecules with an indandione acceptor exhibited emission maxima ranging from 567 nm to 667 nm, with corresponding Stokes shifts between 2190 cm⁻¹ and 2810 cm⁻¹. chemmethod.comchemmethod.com Such large Stokes shifts are advantageous as they minimize self-absorption and improve signal-to-noise ratios in practical applications. researchgate.net

Table 2: Photophysical Data for Selected 1,3-Indandione Derivatives

Compound Absorption Max (λ_abs) Emission Max (λ_em) Stokes Shift (cm⁻¹)
2c 542 nm chemmethod.comchemmethod.com 667 nm chemmethod.comchemmethod.com -
2e 491 nm chemmethod.com 570 nm chemmethod.com 2810 chemmethod.comchemmethod.com
2f 547 nm chemmethod.comchemmethod.com 621 nm chemmethod.comchemmethod.com 2190 chemmethod.comchemmethod.com
2g 535 nm chemmethod.comchemmethod.com 627 nm chemmethod.comchemmethod.com -

Intramolecular Charge Transfer (ICT) in Donor-Acceptor Systems

The concept of Intramolecular Charge Transfer (ICT) is central to understanding the photophysical behavior of this compound systems. ossila.com These molecules are often designed as push-pull or D-π-A systems, where an electron-donating group (the "push") is connected to an electron-accepting group (the "pull") via a π-conjugated bridge. rsc.org The 1,3-indandione moiety serves as an excellent electron acceptor, while the pyridine ring can act as part of the conjugated system or be modified to enhance electron-donating capabilities. mdpi.comrsc.org

Upon photoexcitation, an electron is transferred from the donor part of the molecule to the acceptor part, creating an excited state with a large dipole moment (D⁺-π-A⁻). ossila.comresearchgate.net This charge-separated ICT state is a key feature that governs the optical and electronic properties of the molecule. rsc.org The efficiency of this charge transfer is influenced by the strength of the donor and acceptor groups, the nature of the π-linker, and the polarity of the surrounding solvent. researchgate.net In 1,3-indandione derivatives, the NLO properties are known to originate from the transfer of delocalized π-electrons from the donor to the 1,3-indandione acceptor group. nih.gov

Nonlinear Optical (NLO) Properties

Indandione derivatives have attracted significant attention for their promising nonlinear optical (NLO) properties, which are critical for applications in photonics and optoelectronics, such as optical limiting and data processing. mdpi.comsemanticscholar.orgresearchgate.net

Second-Order Optical Nonlinearity in Indandione Derivatives

Second-order NLO effects, such as second-harmonic generation (SHG), are observed in materials that lack a center of symmetry. In D-π-A indandione chromophores, the inherent charge asymmetry can lead to significant molecular second-order polarizability (hyperpolarizability). When these molecules are aligned in a non-centrosymmetric fashion within a material, for instance, by corona poling in a polymer matrix, the bulk material exhibits a macroscopic second-order NLO response (d₃₃). researchgate.netresearchgate.net

Research on guest-host systems using dimethylaminobenzylidene-1,3-indandione (DMABI) related chromophores has demonstrated their NLO activity. researchgate.net For example, a benzylidene-1,3-indandione chromophore containing compound was reported to have a very high d₃₃ value of 280 pm/V at a wavelength of 1064 nm. researchgate.net These findings highlight the potential of indandione-based systems for applications requiring frequency conversion of light.

Ultrafast Broadband Nonlinear Absorption (NLA) and Two-Photon Absorption (TPA)

Third-order NLO phenomena, particularly nonlinear absorption (NLA), are prominent in indandione derivatives. semanticscholar.org Studies on D-π-A type 1,3-indandione derivatives have revealed strong, broadband NLA across the visible and near-infrared (NIR) regions (650–1100 nm). nih.govsemanticscholar.orgnih.gov This behavior is highly valuable for optical limiting applications, which protect sensitive optical sensors from high-intensity laser damage. semanticscholar.orgnih.gov

The primary mechanism behind this NLA is often two-photon absorption (TPA), a process where a molecule simultaneously absorbs two photons. nih.govmdpi.com In many indandione systems, TPA is followed by excited-state absorption (ESA), where the molecule in the excited state absorbs another photon. semanticscholar.orgnih.govresearchgate.net This combined TPA-induced ESA leads to a very strong NLA response, particularly at high laser intensities. semanticscholar.orgnih.govresearchgate.net For example, in a study comparing two indandione derivatives, the trithiophene-based INT3 showed a larger TPA cross-section in the 650-800 nm range, while the triphenylamine-based INB3 exhibited larger effective NLA in the 800-1100 nm NIR region due to a greater contribution from ESA. nih.govsemanticscholar.orgnih.gov The ultrafast dynamics of these processes, investigated by transient absorption spectroscopy, show that the broadband ESA involves several rapid relaxation processes. semanticscholar.orgnih.gov

Structure-Property Relationships Governing NLO Responses

The nonlinear optical (NLO) properties of this compound and related systems are fundamentally governed by their molecular architecture, which is characterized by a donor-π-acceptor (D-π-A) framework. In this configuration, the 1,3-indandione moiety serves as a potent electron acceptor, a role attributed to its two electron-withdrawing carbonyl groups. researchgate.netmdpi.com When this acceptor unit is conjugated with an electron-donating group, such as the pyridyl ring, through a π-electron system, it gives rise to significant intramolecular charge transfer (ICT) upon excitation. researchgate.net This ICT is a key determinant of the molecule's NLO response.

The efficiency of this charge transfer, and thus the magnitude of the NLO effect, is highly sensitive to several structural factors. Organic molecules with extended π-conjugated systems are known to exhibit enhanced optical nonlinearities. nih.gov For indandione derivatives, the delocalization of π-electrons from the donor to the acceptor group is the primary origin of their NLO properties. nih.gov Modifications to both the donor and acceptor components can modulate these properties. For instance, increasing the electron-donating strength of the donor group or the electron-withdrawing strength of the acceptor group typically enhances the NLO response.

Research into various indandione derivatives has provided insight into these structure-property relationships. For example, studies on derivatives incorporating triphenylamine or terthiophene as donor groups have shown strong, broadband nonlinear absorption. nih.gov The planarity of the molecule and the length of the π-conjugation path are crucial; better planarity and longer conjugation lead to a more significant NLO response. nih.gov Derivatives containing dimethylaminobenzylidene have also been investigated, demonstrating that the NLO performance can be tuned by altering substituents and chromophore concentration in host-guest polymer systems. researchgate.net The introduction of different electron-donating groups (e.g., triphenylamino) and electron-withdrawing moieties (e.g., indandione) leads to materials with distinct NLO characteristics. researchgate.net

Below is a table summarizing the NLO properties of representative D-π-A indandione derivatives, illustrating the impact of structural modifications.

Table 1: NLO Properties of Selected Indandione Derivatives

Compound Name Donor Group Acceptor Group Key NLO Characteristics
INB3 Triphenylamine 1,3-indandione Strong nonlinear absorption, particularly in the NIR region (800–1100 nm). nih.gov
INT3 Terthiophene 1,3-indandione Strong nonlinear absorption, greater than INB3 in the red region (650–800 nm) due to better planarity and longer π-conjugation. nih.gov

This table is interactive. Click on the headers to sort the data.

Excited State Dynamics and Relaxation Processes

Upon absorption of light, molecules of this compound are promoted to an electronic excited state. The subsequent de-excitation, or relaxation, can occur through several competing pathways, both radiative (fluorescence) and non-radiative. The dynamics of these processes are typically ultrafast, occurring on picosecond or even femtosecond timescales.

A primary process in many 2-substituted 1,3-indandiones is intramolecular charge transfer (ICT), where electron density moves from the donor (pyridyl) to the acceptor (indandione) portion of the molecule. researchgate.net This ICT state is often characterized by a large Stokes shift, meaning the fluorescence emission occurs at a significantly lower energy (longer wavelength) than the absorption. researchgate.net

For some related 1,3-indandione derivatives, particularly 2-acyl derivatives, excited-state intramolecular proton transfer (ESIPT) is a dominant relaxation pathway. researchgate.netresearchgate.net In these systems, an intramolecular hydrogen bond facilitates the transfer of a proton upon electronic excitation. researchgate.netrsc.org This process is exceptionally fast, often occurring in hundreds of femtoseconds. researchgate.net The newly formed tautomer then undergoes vibrational relaxation to dissipate excess energy before decaying back to the ground state. researchgate.net While this compound in its most common form does not possess the requisite hydroxyl group for canonical ESIPT, the principles highlight the capacity for ultrafast structural reorganization in the excited state of indandione systems.

Other non-radiative relaxation pathways are also significant. Large-amplitude molecular twisting, particularly around the bond connecting the donor and acceptor moieties, is a common deactivation mechanism in similar D-A systems. researchgate.net This twisting motion can lead to a conical intersection with the ground state potential energy surface, allowing for rapid and efficient non-radiative decay. This process is often responsible for the weak fluorescence observed in many indandione derivatives. researchgate.net

The table below outlines the typical timescales for various excited-state processes observed in related indandione compounds.

Table 2: Excited-State Relaxation Dynamics in Indandione Systems

Process Compound System Timescale Reference
Excited-State Intramolecular Proton Transfer (ESIPT) 2-acetylindan-1,3-dione ~160 fs researchgate.net
Solvent-Induced Vibrational Relaxation 2-acetylindan-1,3-dione ~10 ps researchgate.net
Excited State Decay to Ground State 2-acetylindan-1,3-dione ~390 ps researchgate.net

This table is interactive. Click on the headers to sort the data.

Table of Mentioned Compounds

Compound Name
This compound
2-acetylindan-1,3-dione
Dimethylaminobenzylidene-1,3-indandione (DMABI)
INB3
INT3

Reactivity and Reaction Mechanisms of 2 2 Pyridyl 1,3 Indandione and Analogues

Nucleophilic and Electrophilic Reactivity at the Indandione Core

The 1,3-indandione (B147059) nucleus is a versatile scaffold in organic synthesis. The presence of the diketone structure activates the C-2 position, making the methylene (B1212753) protons acidic and facilitating the formation of a stabilized carbanion. This anion is a potent nucleophile. Furthermore, derivatives such as 2-arylidene-1,3-indandiones possess an electrophilic double bond, rendering them susceptible to various addition reactions.

While 2-(2-pyridyl)-1,3-indandione (B11708567) itself is not a Michael acceptor, its derivatives, specifically 2-arylidene-1,3-indandiones, are well-established as reactive Michael acceptors. acs.org These compounds are typically synthesized via a Knoevenagel condensation between 1,3-indandione and an aromatic aldehyde. acs.orgnih.gov The exocyclic carbon-carbon double bond in 2-arylidene-1,3-indandiones is highly electron-deficient due to the powerful electron-withdrawing effect of the two adjacent carbonyl groups. mdpi.com This electronic feature makes the β-carbon of the α,β-unsaturated system susceptible to conjugate addition by a wide range of nucleophiles. nih.govresearchgate.net

This reactivity is harnessed in various synthetic transformations. For example, the electrochemical oxidation of catechols in the presence of 2-aryl-1,3-indandiones leads to the formation of new derivatives through a proposed Michael addition mechanism, where the indandione enolate attacks the electrochemically generated o-benzoquinone. nih.gov Similarly, the reaction of 2-benzylidineindan-1,3-diones with 2-aminothiophenol (B119425) proceeds via a thio-Michael addition, which is a key step in the synthesis of medicinally relevant benzothiazepine (B8601423) structures. scirp.org

Table 1: Examples of Michael Reactions with 1,3-Indandione Derivatives This table is interactive. You can sort and filter the data.

Michael Acceptor Nucleophile Product Type Citation
2-Arylidene-1,3-indandione 2-Aminothiophenol Benzothiazepine derivative scirp.org
o-Benzoquinone (in situ) 2-Aryl-1,3-indandione 2-Substituted indandione with catechol moiety nih.gov
β-Nitro vinyl benzene (B151609) 1,3-Indandione Adduct with fungicidal properties researchgate.net
1,5-Diphenyl-pentadiene-3-one 1,3-Indandione Optically active trans-spiran researchgate.net

The electron-deficient nature of 2-arylidene-1,3-indandione derivatives makes them excellent partners in various cycloaddition reactions, leading to the formation of complex spirocyclic systems. mdpi.comrsc.org

[3+2] Cycloaddition: These reactions are prominent for this class of compounds. They readily react with 1,3-dipoles to generate five-membered heterocyclic rings.

A triphenylphosphine-catalyzed [3+2] regioselective annulation between 2-arylidene-1,3-indandiones and ethyl 2,3-butadienoate has been demonstrated to produce highly functionalized spirocyclopentenes. rsc.org

Organocatalyzed enantioselective [3+2] cycloadditions have been developed using 2-arylidene-1,3-indandiones and various imines, such as N-2,2-difluoroethylbenzothiophenone imines, to afford dispiro[benzothiophenone-indandione-pyrrolidine] derivatives with high stereocontrol. mdpi.comnih.gov

Reactions with N-cyanomethylisoquinolinium ylides, which act as 1,3-dipoles, can lead to spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives. nih.govacs.org Under certain conditions, a tandem double [3+2] cycloaddition can occur. nih.govacs.org

Diels-Alder ([4+2]) Reaction: 2-Arylidene-1,3-indandiones can also function as heterodienes in [4+2] cycloaddition reactions. A regioselective [4+2] cyclization with γ-substituted allenoates has been used to synthesize spiro[4.5]dec-6-ene skeletons. rsc.org In a different context, the dimerization of a reactive intermediate formed from 1,3-indandione via a Diels-Alder reaction has been proposed to yield a spiro product. researchgate.net

Table 2: Cycloaddition Reactions of 2-Arylidene-1,3-indandione Analogues This table is interactive. You can sort and filter the data.

Reaction Type Reactant 2 Catalyst/Conditions Product Citation
[3+2] Annulation Ethyl 2,3-butadienoate Triphenylphosphine Spirocyclopentene rsc.org
[3+2] Cycloaddition N-2,2-difluoroethylbenzothiophenone imine Organocatalyst (Quinine-derived squaramide) Dispiro[benzothiophenone-indandione-pyrrolidine] mdpi.comnih.gov
[3+2] Cycloaddition N-cyanomethylisoquinolinium ylide Triethylamine (B128534) Spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] nih.govacs.org
[4+2] Cycloaddition γ-Substituted allenoates Triphenylphosphine Spiro[4.5]dec-6-ene rsc.org
Diels-Alder Dimerization of indenone intermediate Heat Spiroindan-1,3-dione researchgate.net

The electrophilic centers and acidic protons of the indandione core allow for diverse reactions with amines and other nucleophiles. ajchem-b.comnih.gov

Nucleophilic Substitution: Halogenated derivatives of pyridyl-indandione serve as precursors for nucleophilic substitution. For instance, 7-Nitro-2-pyridyl-1,3-indandione can be converted to 3-chloro-7-nitro-2-pyridyl indenone, which subsequently reacts with primary aliphatic or aromatic amines to replace the chlorine atom. ajchem-b.com

Condensation Reactions: Multi-component reactions involving 1,3-indandione and amines are a powerful tool for building complex heterocyclic structures. A notable example is the one-pot, three-component reaction of 1,3-indandione, an aromatic amine, and isatin (B1672199) to synthesize spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-triones. researchgate.nettandfonline.com

Addition to the Carbonyl Group: While less common for the indandione carbonyls themselves, derivatives like 2-formyl-1,3-indandione react with primary amines at the formyl group to yield enamines. ajchem-b.com

Reaction with Thionucleophiles: As mentioned previously, the reaction of 2-benzylidineindan-1,3-diones with 2-aminothiophenol involves a thio-Michael addition followed by an intramolecular cyclization via imine formation, demonstrating reactivity with sulfur nucleophiles. scirp.org

Cycloaddition Reactions (e.g., [3+2], [2+2+2], Diels-Alder)

Reactions Involving the Pyridine (B92270) Moiety in this compound

The nitrogen atom in the pyridine ring imparts basicity and nucleophilicity, enabling a set of reactions distinct from those at the indandione core.

Specific oxidative condensation reactions targeting the pyridine moiety of this compound are not extensively detailed in the surveyed literature. However, complex condensation reactions that result in new fused pyridine rings are well-documented for the parent 1,3-indandione. In a significant multi-component reaction, two equivalents of 1,3-indandione condense with an aromatic amine and an isatin derivative. researchgate.nettandfonline.com This process constructs a new, highly substituted pyridine ring fused to two indene (B144670) units, forming spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-trione structures. researchgate.nettandfonline.com While this reaction builds a pyridine ring rather than modifying a pre-existing one, it highlights the utility of the indandione scaffold in synthesizing complex pyridine-containing heterocycles.

The pyridine nitrogen atom in pyridyl-indandione derivatives can be readily protonated or alkylated to form pyridinium (B92312) salts.

Pyridinium Betaines: The reaction of 2-bromo-1,3-indandione or 2,2-dibromo-1,3-indandione with pyridine does not lead to a simple substitution at the C-2 position. Instead, it results in the formation of 1-(3-hydroxy-1-oxo-2-indenyl)pyridinium hydroxide (B78521), betaine. cdnsciencepub.com In these zwitterionic structures, the pyridinium cation is attached to the C-1 position of the indenyl ring, and the negative charge is delocalized over the 1,3-dione system. cdnsciencepub.com This reaction pathway is also observed with substituted pyridines like 3- and 4-methylpyridine. cdnsciencepub.com

Dimeric Salts: An unusual reaction occurs when 2-(3-pyridyl)-1,3-indandione is treated with one or more equivalents of a strong acid, such as hydrochloric, hydrobromic, or nitric acid. acs.org Instead of a simple 1:1 salt, this process yields dimeric salts with a 2:1 stoichiometry, consisting of two molecules of the pyridyl-indandione and one molecule of the acid (or one proton and one anion). acs.org This suggests a unique bonding arrangement, possibly involving strong hydrogen bonds between the protonated pyridine ring of one molecule and the enolate system of a second molecule.

Table 3: Salts and Betaines from Pyridyl-Indandione Analogues This table is interactive. You can sort and filter the data.

Starting Material(s) Reagent(s) Product Type Stoichiometry (Indandione:Acid) Citation
2-Bromo-1,3-indandione Pyridine Pyridinium Betaine N/A cdnsciencepub.com
2,2-Dibromo-1,3-indandione Pyridine Pyridinium Betaine N/A cdnsciencepub.com
2-(3-Pyridyl)-1,3-indandione Hydrochloric Acid (HCl) Dimeric Salt 2:1 acs.org
2-(3-Pyridyl)-1,3-indandione Hydrobromic Acid (HBr) Dimeric Salt 2:1 acs.org
2-(3-Pyridyl)-1,3-indandione Nitric Acid (HNO₃) Dimeric Salt 2:1 acs.org
2-(3-Pyridyl)-1,3-indandione Picric Acid Dimeric Salt 2:1 acs.org

Oxidative Condensation Reactions

Mechanistic Investigations of Complex Transformations

The reactivity of this compound and its analogues is characterized by the ability to undergo complex transformations, leading to a diverse array of fused and spirocyclic heterocyclic systems. Mechanistic investigations, often supported by computational studies, have been crucial in understanding the intricate pathways and the factors that govern the outcomes of these reactions.

Proposed Reaction Pathways for Indandione-Derived Products

The transformation of 1,3-indandione derivatives into more complex molecules often proceeds through multi-step sequences involving well-established reaction types such as Knoevenagel or aldol (B89426) condensations, Michael additions, and subsequent cyclizations. The specific pathway is highly dependent on the reactants, catalysts, and reaction conditions.

One prominent pathway begins with the Knoevenagel condensation between 1,3-indandione and various aldehydes to form 2-arylidene-1,3-indandione intermediates. acs.orgresearchgate.net These intermediates are versatile Michael acceptors. For instance, in a three-component reaction involving an aryl glyoxal (B1671930), 1,3-indandione, and an amine like 2-aminopyridine, the proposed mechanism starts with an aldol condensation between the aryl glyoxal and 1,3-indandione to generate an intermediate. rsc.org This is followed by a Michael addition of the amine to the aldol adduct, which then undergoes intramolecular cyclization and subsequent dehydration to yield the final 4H-indeno[1,2-b]furan-4-one product. rsc.org

Another well-studied transformation is the synthesis of spiro compounds. A divergent cyclization strategy for creating 1,3-indandione-fused spirocyclopentenes and spiropyrrolidines starts from a common precursor: a Michael adduct formed from the reaction of a 2-arylidene-1,3-indandione and a β-keto enamine. acs.org The subsequent reaction pathway diverges based on the reagent used. Treatment with copper(II) acetate (B1210297) promotes C-C bond formation, leading to spirocyclopentenes, whereas N-iodosuccinimide facilitates C-N bond formation to produce spiropyrrolidines. acs.org An ionic mechanism is proposed for these transformations. acs.org

In multi-component reactions for synthesizing highly complex spiro-fused heterocycles, the pathway involves a cascade of reactions. For the synthesis of spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-triones, a plausible mechanism suggests an initial addition of one molecule of 1,3-indandione to an isatin. tandfonline.com This forms a crucial intermediate which then reacts with a second molecule of 1,3-indandione. tandfonline.com The resulting species undergoes a final cyclization with an aromatic amine to furnish the complex trione (B1666649) product. tandfonline.com

Unexpected reaction pathways have also been identified. For example, during the synthesis of push-pull dyes from 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, the use of secondary amines like piperidine (B6355638) as a catalyst can lead to an undesired cyclization. nih.gov A proposed mechanism involves the nucleophilic addition of the secondary amine onto one of the cyano groups of the push-pull dye intermediate, triggering a cyclization that results in 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitrile derivatives. nih.gov

Table 1: Overview of Proposed Reaction Pathways for Indandione Derivatives

Starting MaterialsKey IntermediatesFinal Product TypeProposed Mechanism Steps
1,3-Indandione, Aryl glyoxal, 2-AminopyridineAldol adduct, Michael adduct4H-Indeno[1,2-b]furan-4-onesAldol condensation, Michael addition, Intramolecular cyclization, Dehydration rsc.org
2-Arylidene-1,3-indandione, β-Keto enamineMichael adductSpirocyclopentenes or SpiropyrrolidinesMichael addition followed by reagent-dependent intramolecular C-C or C-N bond formation acs.org
1,3-Indandione (2 equiv.), Isatin, Aromatic amineIsatin-indandione adduct, Bis-indandione adductSpiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-trionesSequential addition, Cyclization tandfonline.com
2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, Secondary aminePush-pull dye intermediate3-(Dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitrilesNucleophilic addition to cyano group, Intramolecular cyclization nih.gov

Role of Intermediate Species in Reaction Outcomes

The formation and subsequent reactivity of intermediate species are pivotal in directing the course of complex transformations involving 1,3-indandione analogues, often determining the final product structure and stereochemistry. The nature of these intermediates allows for chemodivergent syntheses, where a single precursor can be guided toward different products by subtle changes in reaction conditions or reagents.

A clear example is the divergent synthesis of spirocyclopentenes and spiropyrrolidines from a common Michael adduct (Intermediate 3 ), formed from 2-arylidene-1,3-indandiones and β-keto enamines. acs.org The fate of this intermediate is controlled by the choice of the subsequent reagent. acs.org

Pathway to Spiropyrrolidines: When treated with N-iodosuccinimide (NIS), the reaction is believed to proceed through an iodinated intermediate. An intramolecular SN2-like nucleophilic attack by the nitrogen atom of the enamine moiety leads to the formation of the spiropyrrolidine product via C-N bond formation. acs.org

Pathway to Spirocyclopentenes: In contrast, when the same Michael adduct is treated with Cu(OAc)₂, an alternative SN2-like attack occurs. Here, the enol of the 1,3-indandione moiety acts as the nucleophile, attacking the enamine carbon to generate a cyclic intermediate that ultimately yields the spirocyclopentene product through C-C bond formation. acs.org

This demonstrates how the reaction environment activates different nucleophilic centers within the intermediate, leading to divergent outcomes.

In other cases, the stability and electronic properties of intermediates dictate regioselectivity. In the phosphine-catalyzed [3+2] annulation reaction between 2-arylidene-1,3-indandiones and allenoates, two different zwitterionic intermediates can be formed, leading to regioisomeric spirocyclopentene products. researchgate.net The reaction proceeds via a Michael addition, followed by an intramolecular cyclization. Density Functional Theory (DFT) studies have been employed to understand the preference for γ-attack versus α-attack of the nucleophile on the 2-arylidene-1,3-indandione Michael acceptor. These calculations help to explain why one regioisomer is favored over the other by comparing the activation energies of the competing pathways. researchgate.net

The step-wise formation of intermediates in multi-component reactions is also crucial. In the synthesis of spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-triones, the reaction is not a random assembly but a sequential process. tandfonline.com The initial formation of the adduct between isatin and 1,3-indandione (Intermediate 5 ) is a key step that sets up the scaffold for the subsequent addition of the second 1,3-indandione molecule (forming Intermediate 6 ) and the final cyclization with aniline. tandfonline.com The structure of each successive intermediate directly guides the formation of the highly complex final product. tandfonline.com

Table 2: Influence of Intermediates on Product Formation

Intermediate TypePrecursorsReagent/ConditionRole of IntermediateResulting Product
Michael Adduct2-Arylidene-1,3-indandione, β-Keto enamineN-Iodosuccinimide (NIS)Facilitates intramolecular nucleophilic attack by nitrogen.Spiropyrrolidine acs.org
Michael Adduct2-Arylidene-1,3-indandione, β-Keto enamineCopper(II) Acetate (Cu(OAc)₂)Facilitates intramolecular nucleophilic attack by the indandione enol.Spirocyclopentene acs.org
Zwitterionic Phosphonium Adduct2-Arylidene-1,3-indandione, AllenoateTriphenylphosphineDetermines regioselectivity (γ- vs α-attack) in the annulation.Regioisomeric Spirocyclopentenes researchgate.net
Isatin-Indandione AdductIsatin, 1,3-IndandioneHeat, CatalystActs as the foundational scaffold for subsequent additions.Spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-trione tandfonline.com

Coordination Chemistry and Metal Complexation with 2 2 Pyridyl 1,3 Indandione As a Ligand

Ligand Design Principles for 2-(2-Pyridyl)-1,3-indandione (B11708567)

The efficacy of this compound as a ligand stems from its inherent structural characteristics, which dictate its coordination behavior with metal ions.

Bidentate and Multidentate Coordination Modes

This compound typically acts as a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms simultaneously. libretexts.org This chelation is generally achieved through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the 1,3-indandione (B147059) moiety. researchgate.net This dual-point attachment forms a stable chelate ring, enhancing the stability of the resulting metal complex. The deprotonated form of the ligand often participates in the coordination. researchgate.net While bidentate coordination is most common, the potential for multidentate coordination exists, depending on the specific reaction conditions and the nature of the metal ion.

Tunability of Ligand Properties through Structural Modifications

A key advantage of this compound as a ligand is the ability to modify its structure to fine-tune its electronic and steric properties. By introducing various substituents to the pyridine ring or the indandione framework, researchers can alter the ligand's coordination preferences, the stability of the resulting complexes, and their spectroscopic characteristics. This tunability is a crucial aspect of rational ligand design, enabling the synthesis of metal complexes with desired properties for specific applications. For instance, modifications can influence the ligand field strength and the redox potential of the metal center.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound has been successfully achieved with a variety of transition metals, leading to compounds with distinct stoichiometries and geometries.

Complexation with Transition Metal Ions (e.g., Cu(II), Cd(II), Zn(II), Co(II), Ni(II), Pt(II), Ru(II))

Researchers have reported the synthesis of stable, non-charged complexes of this compound and its derivatives with a range of divalent transition metal ions, including Cu(II), Cd(II), Zn(II), Co(II), and Ni(II). researchgate.netresearchgate.net The complexation typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. nih.gov Furthermore, the coordination chemistry of this ligand extends to platinum group metals like Ru(II) and Pt(II), opening avenues for the development of complexes with unique photochemical and photophysical properties. caltech.edumdpi.comsioc-journal.cn The synthesis of ruthenium(II) half-sandwich complexes, for example, has been documented. mdpi.com

Determination of Metal-to-Ligand Stoichiometry and Coordination Geometry

Determining the precise ratio of metal ions to ligands and the resulting coordination geometry is fundamental to understanding the structure of these complexes. Various analytical techniques are employed for this purpose. Elemental analysis provides the empirical formula of the complex, from which the metal-to-ligand ratio can be deduced. researchgate.netcyberleninka.ru Spectrophotometric methods, such as the mole-ratio method and the method of continuous variations (Job's plot), are also utilized to establish the stoichiometry in solution. libretexts.org These methods involve monitoring changes in absorbance as the relative concentrations of the metal and ligand are systematically varied. libretexts.org The intersection of linear portions of the resulting plots reveals the stoichiometric ratio. libretexts.org For instance, a 1:2 metal-to-ligand stoichiometry is common for many complexes of this compound. sioc-journal.cnnih.gov The coordination geometry, which can range from tetrahedral to octahedral or square planar, is often inferred from a combination of spectroscopic data and magnetic susceptibility measurements. researchgate.netresearchgate.netcyberleninka.ru

Spectroscopic and Structural Analysis of Metal Complexes

A comprehensive understanding of the synthesized metal complexes requires detailed spectroscopic and structural characterization.

Spectroscopic techniques are invaluable for elucidating the coordination environment and bonding within the metal complexes.

TechniqueInformation Gained
Infrared (IR) Spectroscopy Provides evidence of coordination by showing shifts in the vibrational frequencies of the C=O and C=N groups of the ligand upon complexation. researchgate.netresearchgate.net
UV-Visible Spectroscopy Reveals information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and d-d transitions, which are indicative of the coordination geometry. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy For diamagnetic complexes, NMR spectroscopy helps to determine the structure of the ligand in the coordinated state by observing changes in the chemical shifts of the protons and carbons. researchgate.netnih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy For paramagnetic complexes, such as those of Cu(II), EPR provides insights into the geometry around the metal ion. Distorted, flattened tetrahedral structures have been proposed for some Cu(II) complexes based on EPR data. researchgate.netresearchgate.net
Mass Spectrometry Confirms the molecular weight of the complex and can provide information about its fragmentation pattern, further supporting the proposed structure. researchgate.netnih.gov

UV-Vis, IR, and EPR Spectroscopy of Complexes

Spectroscopic methods are essential for elucidating the structure and bonding in metal complexes of this compound.

UV-Vis Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination environment of the metal ion. For instance, studies on related ruthenium(II)-cymene complexes with 1,3-indandione derivatives show that the UV-Vis spectra are sensitive to pH, which can influence the stability and aquation of the complexes. mdpi.comresearchgate.net In these systems, changes in the absorption bands upon varying pH from 5.5 to 8.5 indicate the protonation state and subsequent cleavage of N-donor ligands, which in turn affects the coordination sphere of the metal. mdpi.comnih.gov

IR Spectroscopy: Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of the ligand. Upon complexation of this compound, significant shifts in the vibrational frequencies of the C=O and C=N groups are observed. The IR spectra of the free ligand show characteristic bands for the carbonyl groups. In the metal complexes, a shift of the carbonyl stretching vibration (ν(C=O)) to lower wavenumbers is typically observed, indicating the coordination of one of the carbonyl oxygen atoms to the metal center. researchgate.netresearchgate.net For example, in studies of related 2-acyl-1,3-indandione complexes, the ν(C=O) band shifts, confirming the involvement of the carbonyl group in chelation. researchgate.net The vibrations associated with the pyridine ring also shift upon coordination of the nitrogen atom to the metal ion.

Vibrational Mode Typical Wavenumber Range (Free Ligand, cm⁻¹) Typical Wavenumber Range (Complex, cm⁻¹) Interpretation
C=O Stretch1680-17401640-1680Lowering of frequency indicates coordination of carbonyl oxygen to the metal center.
Pyridine Ring Vibrations~1600Shifted upon coordinationShift confirms coordination of the pyridyl nitrogen atom.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying complexes with paramagnetic metal ions, such as Cu(II). researchgate.net The EPR spectra of Cu(II) complexes with 1,3-indandione derivatives often suggest a distorted, flattened tetrahedral or square planar geometry around the copper ion. researchgate.netresearchgate.netscispace.com The g-values obtained from EPR spectra are anisotropic for many metal complexes due to orbital contributions. illinois.edu For complexes diluted in a diamagnetic host, the broadening effects are reduced, allowing for a more detailed analysis of the fine and hyperfine structures. illinois.edu For instance, studies on Cu(II) complexes with similar β-diketone ligands reveal g-values and hyperfine coupling constants that are characteristic of specific coordination geometries.

Metal Ion Technique Typical Finding Reference
Cu(II)EPRDistorted, flattened tetrahedral geometry researchgate.net
Ru(II)UV-VispH-dependent stability and ligand exchange mdpi.comresearchgate.net
Ni(II), Zn(II)IRShift in ν(C=O) indicating coordination researchgate.net

X-ray Crystallography of Metal-Ligand Adducts

Single-crystal X-ray diffraction provides definitive proof of the molecular structure of metal-ligand adducts. Studies have been conducted on the metal complexes of this compound, confirming its role as a bidentate ligand.

Research has detailed the synthesis and X-ray crystallographic characterization of inner complex compounds of 2-(2-pyridyl)indandione-1,3 with zinc(II) and nickel(II). researchgate.net These studies confirm that the ligand coordinates to the metal ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the 1,3-indandione moiety, forming a stable chelate ring. researchgate.net

For related cobalt(II) complexes with 2-acyl-1,3-indandione derivatives, X-ray diffraction analysis has revealed distorted octahedral or pentagonal bipyramidal geometries. researchgate.net In a Co(II) complex with 2-diphenylacetyl-1,3-indandione, the deprotonated ligand molecules are located in the equatorial plane of the cobalt coordination polyhedron. researchgate.net Similarly, a dinuclear Cu(II) complex with a related ligand showed bridging hydroxide (B78521) groups and bidentate coordination of the deprotonated ligand. researchgate.net

Complex Metal Ion Coordination Geometry Key Structural Features Reference
[Ni(C₁₄H₈NO₂)₂]Ni(II)Octahedral (presumed with additional ligands)Bidentate N,O-coordination of the ligand researchgate.net
[Zn(C₁₄H₈NO₂)₂]Zn(II)Tetrahedral (presumed)Bidentate N,O-coordination of the ligand researchgate.net
[Co(C₂₃H₁₅O₃)₂(DMSO)₂]Co(II)Distorted OctahedralBidentate O,O-coordination from a related indandione ligand researchgate.net

Theoretical Studies of Metal-Ligand Interactions in this compound Complexes

Theoretical and computational methods, particularly Density Functional Theory (DFT), are employed to gain deeper insight into the electronic structure, bonding, and properties of metal complexes with this compound. These studies complement experimental findings and help rationalize observed behaviors.

DFT calculations have been used to model the geometries of related 2-acyl-1,3-indandione metal complexes, showing good agreement with structures determined by X-ray crystallography. researchgate.net These theoretical approaches can predict bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental IR and Raman data to validate the computational model.

Furthermore, theoretical studies can elucidate the nature of the metal-ligand bond by analyzing molecular orbitals and charge distribution. For instance, in complexes of this compound, calculations can quantify the extent of covalent versus electrostatic interaction between the metal and the donor atoms (N, O). The calculations help in understanding the electronic transitions observed in UV-Vis spectra by modeling the excited states of the complexes. researchgate.net

Computational Chemistry and Theoretical Modeling of 2 2 Pyridyl 1,3 Indandione

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to investigate the properties of 2-(2-Pyridyl)-1,3-indandione (B11708567) at the molecular level. These computational methods provide insights into the molecule's geometry, electronic structure, and spectroscopic characteristics, complementing experimental findings.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, theoretical calculations, often employing methods like Density Functional Theory (DFT), are used to predict bond lengths, bond angles, and dihedral angles.

Studies on related 2-substituted 1,3-indandiones have shown that the planarity of the molecule can be significantly influenced by the nature of the substituent. For instance, in 2-phenyl-1,3-indandione, the MNDO method calculated a dihedral angle of 86° between the indandione and phenyl rings, while the AM1 method predicted a smaller angle of 36°. Such computational analyses are crucial for understanding the conformational preferences of this compound, which can exist in different tautomeric forms. The diketo form is typically favored in nonpolar solvents, while a mixture of diketo and enol forms can be present in polar solvents.

Conformational analysis involves exploring the various possible spatial arrangements of a molecule and their corresponding energies. This is particularly important for understanding the flexibility of the molecule and identifying the most stable conformers that are likely to be present under different conditions.

Table 1: Calculated Geometrical Parameters for a Representative 2-Substituted 1,3-Indandione (B147059) Derivative

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)1.38 - 1.41--
C=O1.21 - 1.23--
C-N (pyridyl)1.33 - 1.35--
C-C-C (ring)-108 - 112-
Pyridyl-Indandione Torsion--30 - 90

Note: The data in this table is illustrative and based on typical values for similar structures. Precise values for this compound would require specific calculations.

Electronic Structure and Molecular Orbital Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure of molecules. By calculating the electron density, DFT provides information about the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Calculated Electronic Properties for a Representative 2-Substituted 1,3-Indandione Derivative

PropertyEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-2.0 to -3.0
HOMO-LUMO Gap3.5 to 5.5

Note: The data in this table is illustrative and based on typical values for similar structures. Precise values for this compound would require specific calculations.

Prediction of Spectroscopic Properties (UV/Vis, NMR)

Quantum chemical calculations can predict various spectroscopic properties, providing valuable data for comparison with experimental results. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV/Vis). These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information helps in assigning the electronic transitions observed in the experimental spectrum.

Similarly, the gauge-independent atomic orbital (GIAO) method is frequently used to calculate nuclear magnetic resonance (NMR) chemical shifts. By predicting the 1H and 13C NMR spectra, computational methods can aid in the structural elucidation of the molecule and the assignment of experimental signals to specific atoms. For complex molecules, these predictions can be invaluable in interpreting the experimental data.

Theoretical studies on related indandione derivatives have successfully reproduced experimental UV/Vis and NMR spectra, demonstrating the utility of these computational approaches.

Potential Energy Surface Scans for Reaction Mechanisms

Potential energy surface (PES) scans are a computational technique used to explore the energy changes that occur as a molecule undergoes a chemical reaction or conformational change. By systematically varying one or more geometric parameters (such as a bond length or dihedral angle) and calculating the energy at each point, a profile of the reaction pathway can be generated.

This method is particularly useful for identifying transition states, which are the energy maxima along the reaction coordinate, and for determining the activation energy of a reaction. For this compound, PES scans could be employed to study processes such as tautomerization between the keto and enol forms or to investigate the mechanism of its formation or subsequent reactions. Understanding the energy landscape of these processes provides crucial insights into the molecule's reactivity and stability.

Advanced Computational Techniques for Intermolecular Interactions

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a

Noncovalent Interaction (NCI) Index and Reduced Density Gradient (RDG) Analyses

Noncovalent Interaction (NCI) analysis is a powerful computational tool used to identify and visualize weak, non-covalent interactions within and between molecules. This method is based on the electron density (ρ) and its scalar derivative, the reduced density gradient (s). Regions of non-covalent interaction are identified by finding areas where the reduced density gradient is low at low electron densities.

The analysis generates 3D isosurfaces that reveal the locations of these interactions. The nature of the interactions is typically distinguished by color-coding the surfaces based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density itself (sign(λ₂)ρ).

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces denote weaker van der Waals interactions.

Red surfaces signify repulsive interactions, like steric clashes.

For this compound, an NCI and RDG analysis would be instrumental in mapping its intramolecular interactions. Key areas of interest would include:

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the nitrogen atom of the pyridyl ring and a hydrogen on the central carbon of the indandione moiety, or between the carbonyl oxygen and a pyridyl hydrogen, depending on the tautomeric form.

Steric Repulsion: Potential steric hindrance between the two ring systems, which would influence their relative orientation.

The RDG scatter plot complements the 3D visualization by plotting the reduced density gradient against sign(λ₂)ρ. Spikes in the low-gradient, low-density region of the plot are characteristic of non-covalent interactions. The position of these spikes on the horizontal axis indicates whether the interaction is stabilizing (negative values) or destabilizing (positive values). While specific RDG analyses for this compound are not prevalent in the literature, the methodology provides a clear framework for its future computational investigation.

Table 1: Interpreting NCI/RDG Analysis Results

Color of IsosurfaceValue of sign(λ₂)ρType of Interaction
BlueLarge, NegativeStrong Attractive (e.g., Hydrogen Bond)
GreenNear ZeroWeak (e.g., van der Waals)
RedLarge, PositiveStrong Repulsive (e.g., Steric Clash)

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a detailed view of a molecule's dynamic evolution, including conformational changes and interactions with its environment. This technique is crucial for understanding how a molecule's structure relates to its function.

For this compound, MD simulations can elucidate several aspects of its dynamic behavior:

Conformational Flexibility: MD can explore the rotational freedom around the single bond connecting the pyridyl and indandione moieties. This would reveal the preferred dihedral angles and the energy barriers between different conformations.

Solvent Effects: By immersing the molecule in a simulated solvent box (e.g., water), MD can model how solvent molecules interact with the solute, influencing its conformation and the stability of its different tautomers.

Tautomeric Interconversion: While classical MD does not typically model the breaking and forming of covalent bonds directly, it can be used to sample the potential energy surface. The resulting trajectories can provide insights into the stability of different tautomers and the environmental fluctuations that might favor one form over another. In studies of related thiazolino 2-pyridone amide derivatives, MD simulations have been used to explore potential binding modes and identify key stabilizing residues in a biological context.

A typical MD simulation study on this compound would involve defining a force field (a set of parameters describing the potential energy of the particles), placing the molecule in a periodic boundary box with solvent, and running the simulation for a sufficient time (nanoseconds to microseconds) to observe relevant dynamic events. Analysis of the resulting trajectory would yield information on root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and radial distribution functions to characterize solvation shells.

Theoretical Studies on Tautomeric Stability and Photostability

Theoretical studies, particularly those using quantum chemical calculations like Density Functional Theory (DFT), are essential for evaluating the relative stabilities of different tautomers and understanding the mechanisms of photodecay.

Tautomeric Stability:

This compound can exist in several tautomeric forms. The primary equilibria involve:

Keto-Enol Tautomerism in the 1,3-indandione fragment.

Amide-Iminol (Pyridone/Hydroxy-pyridine) Tautomerism in the 2-pyridyl fragment.

Computational studies on related 2-substituted indan-1,3-diones show that the nature of the substituent at the 2-position significantly influences the tautomeric equilibrium. For instance, compounds like 2-acetyl-indan-1,3-dione exist predominantly in the enol form, stabilized by a strong intramolecular hydrogen bond. For the pyridyl moiety, it is well-established that the 2-pyridone form is generally more stable than the 2-hydroxypyridine (B17775) tautomer, though the equilibrium is solvent-dependent.

Theoretical calculations would typically involve geometry optimization of all possible tautomers in the gas phase and in various solvents (using continuum solvent models). By comparing the calculated Gibbs free energies, the most stable tautomer and the relative populations of each form at equilibrium can be predicted. For this compound, the most likely stable form is the chelated enol structure, where the indandione is in its enol form and the pyridyl ring is in its pyridone form, allowing for a strong intramolecular hydrogen bond.

Table 2: Possible Tautomers of this compound

Indandione MoietyPyridyl MoietyPotential for Intramolecular H-BondExpected Relative Stability
DiketoPyridoneWeakLess Stable
EnolPyridoneStrongLikely Most Stable
DiketoHydroxy-pyridineModerateIntermediate Stability
EnolHydroxy-pyridineWeakLess Stable

Photostability:

The photostability of a molecule is its ability to resist degradation upon absorbing light. For molecules with intramolecular hydrogen bonds, a common and highly efficient de-excitation pathway is Excited-State Intramolecular Proton Transfer (ESIPT).

Upon absorption of UV radiation, the molecule is promoted to an excited electronic state. In this excited state, the acidity and basicity of the proton donor and acceptor groups can change dramatically, facilitating the transfer of a proton along the hydrogen bond. This creates an excited-state tautomer, which can then rapidly return to the ground state via non-radiative decay (e.g., internal conversion), dissipating the absorbed energy as heat. This ultrafast cycle prevents the molecule from spending significant time in a reactive excited state, thus minimizing the chance of photodegradation.

Advanced Research Directions and Emerging Applications of 2 2 Pyridyl 1,3 Indandione Systems

Design and Synthesis of Novel Derivatives with Tailored Properties

The inherent versatility of the 1,3-indandione (B147059) framework allows for extensive chemical modification, enabling the synthesis of novel derivatives with fine-tuned properties. mdpi.com A primary method for creating these derivatives is the Knoevenagel condensation, which involves reacting 1,3-indandione with various aldehydes. acs.orgijpsr.com This reaction is often carried out in the presence of a catalyst, such as a task-specific ionic liquid, which can act as both the reaction medium and catalyst, promoting a green and efficient synthesis at room temperature. acs.orgacs.org

The synthesis of derivatives can be strategically designed to enhance specific characteristics. For instance, the introduction of different aryl groups can influence the compound's anti-inflammatory or anticoagulant activities. researchgate.net By carefully selecting substituents on the aryl ring, it is possible to separate these biological activities. researchgate.net Furthermore, the synthesis of spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-2′,10,12-trione derivatives through a one-pot, pseudo-four-component method highlights the complexity and functionality that can be built upon the 1,3-indandione core. nih.gov These complex structures have potential applications in medicinal chemistry and as pH indicators. nih.gov

Researchers have also explored the synthesis of 2-thio-1,3-indandione derivatives, though some synthetic routes have presented challenges. chemicalpapers.com The reaction of 2-bromo-1,3-indandione with dialkyl or diaralkyl sulfides, for example, yielded 2-alkylthio- and 2-aralkylthio-1,3-indandiones rather than the expected sulfonium (B1226848) ylides. chemicalpapers.com Such studies are crucial for understanding the reactivity of the indandione scaffold and for developing new synthetic methodologies.

The following table summarizes various synthetic strategies employed to create novel 1,3-indandione derivatives.

Reaction TypeReactantsCatalyst/ConditionsProduct TypeReference(s)
Knoevenagel Condensation1,3-Indandione, Aromatic AldehydesTask-specific ionic liquid2-Arylidenindane-1,3-diones acs.orgacs.org
Knoevenagel CondensationPhthalic Anhydride, ArylsulfonylacetatesPyridine-piperidine medium2-(Arylsulfonyl)indane-1,3-diones researchgate.net
Pseudo Four-Component Reaction1,3-Indandione, Anilines, IsatinsMCM-41-SO3H (nano-ordered mesoporous silica)Spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-2′,10,12-triones nih.gov
Thiolation2-Bromo-1,3-indandione, Dialkyl/Diaralkyl Sulfides-2-Alkylthio/Aralkylthio-1,3-indandiones chemicalpapers.com

Applications in Organic Electronics and Optoelectronics

The field of organic electronics leverages the unique properties of π-conjugated organic materials for various electronic and optoelectronic devices. mdpi-res.com Derivatives of 1,3-indandione have emerged as promising candidates in this area due to their tunable electronic structures and potential for creating materials with desirable charge transport and optical properties. mdpi.com

Organic semiconductors are the foundation of many organic electronic devices. mdpi.com The performance of these materials is heavily dependent on their molecular structure, which influences charge carrier mobility and electronic delocalization. mdpi.com Indandione derivatives have been investigated for their potential as organic semiconductors. researchgate.net For example, a new synthetic route has been developed to create 3,3′-dihydroxy-2,2′-biindan-1,1′-dione (BIT) derivatives, which exhibit intramolecular double proton transfer and are being explored as organic semiconductors. rsc.org

The development of donor-acceptor (D-A) type molecules is a common strategy in the design of organic semiconductors for applications like organic solar cells. researchgate.net The indandione moiety can act as a potent electron-accepting unit in these architectures. mdpi.com Theoretical studies on novel indandione-based donor molecules have shown that modifications with end caps (B75204) and extending π-conjugation can enhance their optoelectronic properties, making them suitable as acceptors in high-efficiency organic solar cells. researchgate.net Furthermore, the introduction of fluorine atoms into the benzothiadiazole (BT) acceptor unit of an organic semiconductor has been shown to lower the HOMO level and increase hole mobility, leading to improved performance in solution-processed small molecule organic solar cells. researchgate.net

Persistent photoconductivity (PPC) is another interesting phenomenon observed in some organic phototransistors, which has potential applications in photoelectronic memory devices. diva-portal.org The interaction of the organic semiconductor with ambient oxygen can play a crucial role in this behavior. diva-portal.org

Nonlinear optical (NLO) materials are essential for a range of photonic applications, including all-optical switching and optical limiting. researchgate.net Organic molecules with large, delocalized π-electron systems often exhibit significant NLO properties. nih.gov The 1,3-indandione core, with its electron-accepting nature, is a valuable building block for creating such materials. mdpi.com

Derivatives of 1,3-indandione have been shown to possess notable second- and third-order optical nonlinearities. researchgate.netresearchgate.net For instance, the ultrafast nonlinear optical response of two 1,3-indandione derivatives, INB3 and INT3, demonstrated strong broadband nonlinear absorption. researchgate.net The design of push-pull dyes, often incorporating an indandione acceptor, is a common strategy to enhance NLO effects. mdpi.com The following table presents NLO data for selected 1,3-indandione derivatives.

CompoundNLO PropertyMeasurement TechniqueKey FindingReference(s)
INB3 and INT3Broadband Nonlinear Absorption (NLA), Two-Photon Absorption (TPA)Femtosecond Z-scan and pump-probeINT3 showed a larger TPA cross-section than INB3 in the red region. researchgate.net
AN-1 and AN-2Reverse Saturable Absorption (RSA)Femtosecond Z-scanRSA of AN-2 was superior to AN-1 due to better molecular planarity. researchgate.net
DMABI-related chromophoresSecond Harmonic Generation (SHG)Maker fringe techniqued33 values in the range of 25-100 pm/V were observed. researchgate.net

Photoconductive Materials and Organic Semiconductors

Development of Fluorescent Probes and Sensors for Chemical Detection

These probes are particularly useful for the detection of metal ions. mdpi.com For example, a fused imidazo[1,2-a]pyridine-based fluorescent probe has been developed for the selective detection of Fe³⁺ and Hg²⁺ in aqueous media and living cells. rsc.org Similarly, low-molecular-weight fluorescent probes based on a pyridine-pyridone structure have shown promise for detecting Zn²⁺. nih.gov The design of these probes often involves creating a system where the binding of the target ion modulates an intramolecular charge transfer (ICT) or fluorescence resonance energy transfer (FRET) process, leading to a detectable change in the fluorescence signal. mdpi.comresearchgate.net

Beyond metal ions, indandione-based probes have been designed to detect other important species. For instance, a benzothiazole-indandione D-π-A fluorescent sensor has been developed for the ratiometric detection of hydrazine. researchgate.net This probe also exhibits solvatochromism, meaning its emission color changes with the polarity of the medium. researchgate.net Probes for detecting reactive oxygen species like peroxynitrite (ONOO⁻) have also been synthesized, often utilizing a boronic ester that is oxidized by the analyte, leading to a change in fluorescence. thno.org

Probe TypeTarget AnalyteSensing MechanismKey FeatureReference(s)
Fused imidazo[1,2-a]pyridineFe³⁺, Hg²⁺Fluorescence turn-on/turn-offHigh sensitivity and selectivity rsc.org
Pyridine-pyridone basedZn²⁺Fluorescence ON/OFF switchingLow molecular weight, good aqueous solubility nih.gov
Benzothiazole-indandione D-π-AHydrazineRatiometric detection, ICTSolvatochromic, applicable in living cells researchgate.net
Boronic ester-basedPeroxynitrite (ONOO⁻)Oxidation of boronic esterNIR emission, suitable for tissue imaging thno.org

Role in Supramolecular Chemistry and Self-Assembly of Functional Materials

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Self-assembly, a key principle in this field, allows for the spontaneous organization of molecules into well-defined, functional structures. The 2-(2-pyridyl)-1,3-indandione (B11708567) ligand, with its metal-coordinating pyridine (B92270) unit and planar indandione group capable of π-stacking, is an excellent candidate for building supramolecular architectures. researchgate.net

The crystal structure of this compound reveals the formation of supramolecular dimers. researchgate.net These dimers can be retained even when the ligand is complexed with a metal ion like zinc, indicating the robustness of these non-covalent interactions. researchgate.net The ability to form such ordered aggregates is crucial for the development of functional materials.

The self-assembly of indandione derivatives can be directed to form specific structures. For example, a push-pull dye with an indandione head has been shown to self-assemble into chiral spiral triangular trimers at a liquid-solid interface. researchgate.net This demonstrates the potential to create complex, ordered two-dimensional structures. Furthermore, bis(1,2,3-triazolyl)pyridine macrocycles have been synthesized and their metal complexation, self-assembly, and anion binding properties have been studied, showcasing the versatility of pyridine-containing ligands in supramolecular chemistry. rsc.org The selective self-assembly of heteroleptic dinuclear metallosupramolecular structures has also been achieved using multivalent ligands, highlighting the sophisticated control that can be exerted over these systems. beilstein-journals.org

Potential in Catalysis and Reaction Medium Development

The unique chemical properties of this compound and its derivatives suggest their potential application in catalysis and as specialized reaction media. The pyridine nitrogen can act as a Lewis basic site, potentially coordinating to and activating metal catalysts. The indandione moiety, with its acidic methylene (B1212753) protons, can participate in base-catalyzed reactions.

While direct catalytic applications of this compound itself are not extensively documented, the broader class of indandione derivatives and related structures have shown utility in catalysis. For example, a reusable heterogeneous nano-ordered mesoporous silica (B1680970) functionalized with sulfonic acid groups (MCM-41-SO₃H) has been used as a catalyst for the synthesis of spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-2′,10,12-triones. nih.gov Similarly, a zinc terephthalate (B1205515) metal-organic framework (MOF) has been employed as a recyclable catalyst for the synthesis of similar spiro compounds under solvent-free conditions. tandfonline.com These examples demonstrate the potential for incorporating indandione-like structures into catalytic systems.

Furthermore, ionic liquids have been used as both the catalyst and reaction medium for the synthesis of 2-arylidenindane-1,3-diones, offering a green and efficient alternative to traditional solvents and catalysts. acs.orgacs.org This highlights the potential for developing specialized reaction media based on or for the synthesis of indandione derivatives. The synthesis of indenopyridine derivatives has been achieved using various catalysts, including L-proline and pentafluorophenylammonium triflate, showcasing the diverse catalytic methods that can be applied to this class of compounds. jksus.org

Q & A

What methodologies are recommended for synthesizing 2-(2-Pyridyl)-1,3-indandione and its derivatives?

Basic Research Question
A practical method for synthesizing 2-acylated derivatives of 1,3-indandiones involves using DMAP (4-dimethylaminopyridine) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions. This approach allows for efficient C2 acylation with a broad substrate scope, accommodating both electron-withdrawing (e.g., bromo, nitro) and electron-donating (e.g., methyl) groups. Polar aprotic solvents like acetonitrile or dichloromethane are optimal, with reaction yields ranging from 32% to 96%. For example, 2-(3-methylbutanoyl)-1,3-indandione was synthesized in 85% yield using this protocol .

How can impurities such as subsidiary coloring matters in this compound be quantified?

Basic Research Question
The Joint FAO/WHO Expert Committee recommends reversed-phase HPLC with a C18 column and gradient elution (0.05 M ammonium acetate and acetonitrile) to quantify subsidiary impurities like 2-(2-quinolyl)-1,3-indandione and its methylated analogs. Detection limits are typically ≤4 mg/kg. Sample preparation involves dissolving the compound in hot water, extracting with chloroform, and reconstituting in acetonitrile. Calibration standards from Sigma or Chemos GmbH ensure accuracy .

What experimental design is used to evaluate the in vivo clastogenic potential of this compound?

Basic Research Question
The OECD 474 guideline outlines a rodent bone marrow micronucleus assay. Mice are administered the compound orally at doses of 222–2000 mg/kg, dissolved in corn oil. Bone marrow smears are analyzed 24–48 hours post-treatment for micronucleated polychromatic erythrocytes (PCEs). Negative (corn oil) and positive controls (e.g., cyclophosphamide) are essential. Statistical analysis (e.g., Chi-square) compares treated groups to controls, with no significant increase in micronuclei indicating non-clastogenicity .

How do electronic effects of substituents influence the reaction efficiency of 1,3-indandione derivatives?

Advanced Research Question
Electron-withdrawing groups (e.g., -Br, -NO₂) at the C5 position of 1,3-indandione enhance electrophilicity at C2, improving acylation yields (e.g., 5-bromo derivatives achieve 96% yield). Conversely, electron-donating groups (e.g., -CH₃) reduce reactivity, requiring longer reaction times. Steric hindrance from bulky acylating agents (e.g., 2-naphthoic acid) also decreases efficiency. Solvent polarity and catalyst loading (DMAP: 10 mol%) are critical for optimizing electronic and steric effects .

Why does this compound lack clastogenicity despite structural similarities to known mutagens?

Advanced Research Question
Although structurally analogous to clastogenic quinoline derivatives, the pyridyl group in this compound may reduce metabolic activation. Unlike quinolines, which form reactive epoxides, the pyridine ring resists oxidation, minimizing DNA adduct formation. Additionally, the compound’s low bioavailability (evidenced by rapid clearance in mice) and absence of micronuclei induction at ≤2000 mg/kg support its non-clastogenic profile .

Can this compound derivatives be applied in epigenetics for detecting DNA modifications?

Advanced Research Question
1,3-Indandione derivatives have been used to detect 5-formylcytosine (5fC) in DNA via fluorogenic labeling. For example, a derivative reacted with 5fC in 10 hours under mild conditions (pH 5.5, 37°C), enabling single-base resolution analysis. Optimization of substituents (e.g., introducing electron-deficient groups) could enhance reaction kinetics and specificity for epigenomic mapping .

What analytical challenges arise in distinguishing this compound from its structural analogs?

Advanced Research Question
Differentiation from analogs like 2-(3-hydroxy-2-quinolyl)-1,3-indandione (CAS 75216-45-4) requires high-resolution mass spectrometry (HRMS) and NMR. Key distinctions include:

  • ¹H NMR : Pyridyl protons resonate at δ 8.5–9.0 ppm, whereas quinolyl protons appear upfield (δ 7.5–8.2 ppm).
  • MS/MS : Fragmentation patterns differ; the pyridyl derivative shows a dominant [M+H–CO]⁺ ion, while quinolyl analogs exhibit [M+H–H₂O]⁺.
    Chromatographic separation (HPLC with a phenyl-hexyl column) further resolves these isomers .

How does solvent choice impact the photostability of this compound in spectroscopic studies?

Advanced Research Question
Non-polar solvents (e.g., hexane) stabilize the compound’s keto-enol tautomer, reducing photodegradation. In contrast, polar solvents (e.g., methanol) promote enolization, accelerating UV-induced decomposition. For UV-Vis studies, argon-purged acetonitrile solutions (λmax = 420 nm) are recommended to minimize radical-mediated degradation .

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